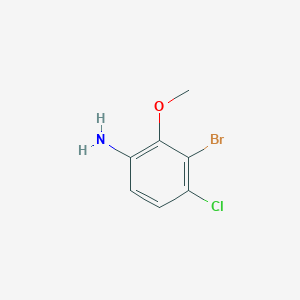
2,4-Dimethoxy-6-benzothiazolecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-6-benzothiazolecarboxylic acid is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds have been extensively studied due to their significant pharmaceutical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2,4-dimethoxybenzoic acid under acidic conditions to form the desired benzothiazole derivative .
Industrial Production Methods: Industrial production methods often utilize green chemistry principles to minimize environmental impact. This includes using environmentally benign solvents and catalysts, as well as optimizing reaction conditions to increase yield and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethoxy-6-benzothiazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-6-benzothiazolecarboxylic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit specific enzymes and proteins, disrupting cellular processes.
Pathways Involved: It may interfere with signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2,4-Dimethoxybenzoic acid: Another precursor used in the synthesis of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid.
Uniqueness: this compound stands out due to its unique combination of methoxy groups and a carboxylic acid functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H9NO4S |
|---|---|
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
2,4-dimethoxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C10H9NO4S/c1-14-6-3-5(9(12)13)4-7-8(6)11-10(15-2)16-7/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
GXMZOTMOCHDBSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)


![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)



![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
